molecular formula C19H20O6 B198499 Diosbulbin B CAS No. 20086-06-0

Diosbulbin B

Cat. No. B198499
CAS RN: 20086-06-0
M. Wt: 344.4 g/mol
InChI Key: QEANLIISUSNNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diosbulbin B involves metabolic activation, which is required for DB-induced liver injury . Protein covalent binding of an electrophilic reactive intermediate of DB is considered to be one of the key mechanisms of cytotoxicity . Cysteine (Cys) and lysine (Lys) residues were found to react with the reactive intermediate to form three types of protein modification, including Cys adduction, Schiff’s base, and Cys/Lys crosslink .


Molecular Structure Analysis

The molecular structure of Diosbulbin B is represented by the formula C19H20O6 . The molecular weight of Diosbulbin B is 344.36 . The chemical name of Diosbulbin B is (2R,6S,6aS,7R,10R,11aR,11bS)-2-(furan-3-yl)-11b-methylhexahydro-1H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(2H,6H)-dione .


Chemical Reactions Analysis

Diosbulbin B undergoes a series of chemical reactions in the body. It is metabolically activated to form a reactive intermediate that binds covalently to proteins . This protein covalent binding is considered to be one of the key mechanisms of DB’s cytotoxicity . The levels of hepatic protein adductions were found to be proportional to the severity of hepatotoxicity of DB .


Physical And Chemical Properties Analysis

Diosbulbin B is a solid substance . It has a solubility of ≥16.1 mg/mL in DMSO . It should be stored at -20°C .

Scientific Research Applications

1. Hepatotoxicity Research

  • Application Summary: DIOB, a hepatotoxic furan-containing compound, is a primary ingredient in Dioscorea bulbifera L., a common herbal medicine. Metabolic activation is required for DIOB-induced liver injury .
  • Methods of Application: A bromine-based analytical technique was developed to characterize the chemical identity of interaction of protein with reactive intermediate of DIOB .
  • Results: Cysteine (Cys) and lysine (Lys) residues were found to react with the reactive intermediate to form three types of protein modification, including Cys adduction, Schiff’s base, and Cys/Lys crosslink . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of DIOB .

2. Pulmonary Toxicity Research

  • Application Summary: DIOB is the primary active component of Air Potato Yam, and it exhibits anti-tumor and anti-inflammatory properties . The main purpose of this study was to determine the mechanism by which DIOB induces lung toxicity .
  • Methods of Application: The study used metabonomics and molecular biology techniques to investigate the pulmonary toxicity induced by DIOB .
  • Results: The lung toxicity induced by DIOB may occur because of a DIOB-induced increase in the plasma levels of long-chain free fatty acids and endogenous metabolites related to inflammation . In addition, treatment with DIOB increases the expression of the cyp3a13 enzyme, which leads to enhanced toxicity in a dose-dependent manner .

Safety And Hazards

Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Diosbulbin B .

properties

IUPAC Name

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANLIISUSNNDX-YHPVUIEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosbulbin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
577
Citations
D Lin, C Li, Y Peng, H Gao, J Zheng - Drug metabolism and disposition, 2014 - ASPET
Diosbulbin B (DIOB), a furan-containing diterpenoid lactone, is the most abundant component of Dioscorea bulbifera L. (DB), a traditional Chinese medicine herb. Administration of …
Number of citations: 72 dmd.aspetjournals.org
Y Ma, C Niu, J Wang, L Ji… - Human & experimental …, 2014 - journals.sagepub.com
… The present study is undertaken to investigate the hepatotoxicity induced by diosbulbin B (DB), a diterpene lactone isolated from D. bulbifera L., and to further explore its underlying …
Number of citations: 49 journals.sagepub.com
W Li, D Lin, H Gao, Y Xu, D Meng, CV Smith… - Archives of …, 2016 - Springer
Diosbulbin B (DIOB), a furanoid, is a major constituent of herbal medicine Dioscorea bulbifera L. Exposure to DIOB caused liver injury in humans and experimental animals. The …
Number of citations: 61 link.springer.com
C Niu, Y Sheng, R Yang, B Lu, Q Bai, L Ji… - Journal of …, 2015 - Elsevier
Ethnopharmacological relevance Diosbulbin B (DB) is the main hepatotoxic compound distributed in Dioscorea bulbifera L., which is widely used for the treatment of cancer and thyroid …
Number of citations: 48 www.sciencedirect.com
K Wang, D Lin, X Guo, W Huang, J Zheng, Y Peng - Toxins, 2017 - mdpi.com
Diosbulbin B (DIOB), a hepatotoxic furan-containing compound, is a primary ingredient in Dioscorea bulbifera L., a common herbal medicine. Metabolic activation is required for DIOB-…
Number of citations: 24 www.mdpi.com
J Jiang, B Yang, L Ji, L Yang, YC Mao, Z Hu, Z Wang… - Toxicology in vitro, 2017 - Elsevier
As a candidate antitumor agent, diosbulbin B (DB) can induce serious liver toxicity and other adverse reactions. DB is mainly metabolized by CYP3A4 in vitro and in vivo, but the …
Number of citations: 24 www.sciencedirect.com
J Wang, Y Sheng, L Ji, Z Wang - Journal of Zhejiang University-SCIENCE …, 2014 - Springer
… inhibition compared with diosbulbin B alone. Taken together, the present study shows that ferulic acid prevents diosbulbin B-induced liver injury via ameliorating diosbulbin B-induced …
Number of citations: 33 link.springer.com
R Tan, Z Hu, M Zhou, Y Liu, Y Wang, Y Zou, K Li… - Phytomedicine, 2022 - Elsevier
… Diosbulbin B (DSB) is the most abundant diterpene lactone occurring in DBL. Numbers of studies showed that this furanoterpenoid plays an important role in DBL-induced liver injury …
Number of citations: 5 www.sciencedirect.com
B Yang, W Liu, K Chen, Z Wang, C Wang - Drug Metabolism and …, 2014 - ASPET
Diosbulbin B (DB), a major constituent of the furano-norditerpenes in Dioscorea bulbifera Linn, exhibits potential antineoplasmic activity and hepatotoxicity. The metabolism and reactive …
Number of citations: 26 dmd.aspetjournals.org
Z Zhang, H Li, W Li, Y Feng, Z Hu, S Zhou… - Chemical Research …, 2020 - ACS Publications
Dioscorea bulbifera L. (DBL), a traditional Chinese medicine, is a well-known herb with hepatotoxicity, and the biochemical mechanisms of the toxic action remain unknown. Diosbulbin …
Number of citations: 10 pubs.acs.org

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